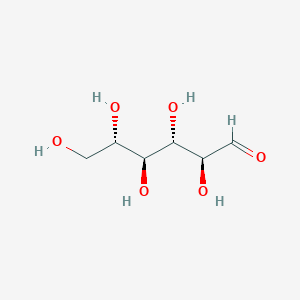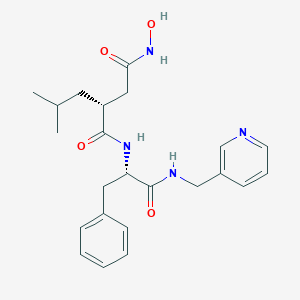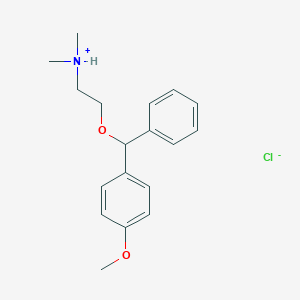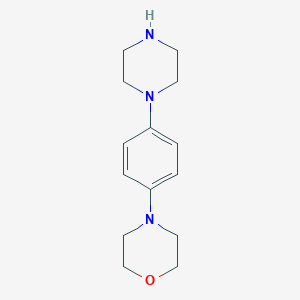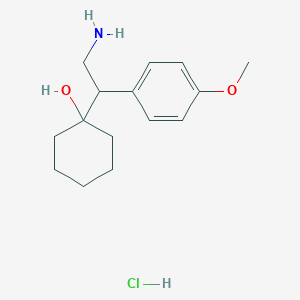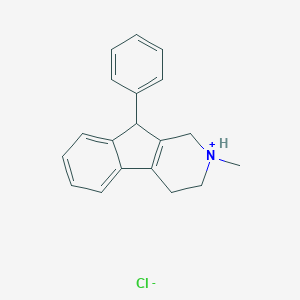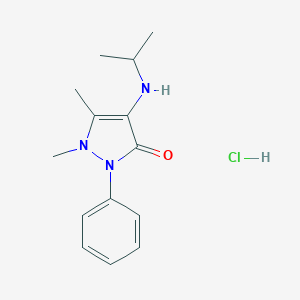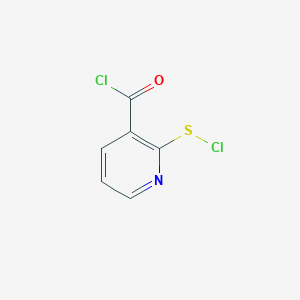
2-(Chlorosulfanyl)pyridine-3-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chlorosulfanyl)pyridine-3-carbonyl chloride is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a derivative of pyridine and contains a carbonyl chloride and a chlorosulfanyl group. The unique chemical structure of this compound makes it an attractive candidate for use in scientific research.
作用机制
The mechanism of action of 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride is not fully understood. However, it is believed that the chlorosulfanyl group in this compound plays a crucial role in its biological activity. This group is known to be highly reactive and can form covalent bonds with various biological molecules, including proteins and enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has potential as an anti-tumor agent. Additionally, it has been shown to have antimicrobial properties and may be effective against various bacteria and fungi.
实验室实验的优点和局限性
One of the primary advantages of using 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride in lab experiments is its unique chemical structure. This compound can be used as a reagent in various organic reactions and has potential applications in medicinal chemistry. However, its high reactivity can also be a limitation, as it can react with other biological molecules and lead to unwanted side effects.
未来方向
There are several future directions for research on 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride. One potential area of research is in the development of new anti-tumor agents. Additionally, this compound may have potential applications in the development of new antibiotics and antifungal agents. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride is a unique chemical compound that has potential applications in various fields of scientific research. Its chemical structure and reactivity make it an attractive candidate for use in organic synthesis and medicinal chemistry. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
合成方法
The synthesis of 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride involves a multi-step process that requires specialized equipment and expertise. The most commonly used method for synthesizing this compound is through the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride and sulfur. This reaction results in the formation of 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride.
科学研究应用
2-(Chlorosulfanyl)pyridine-3-carbonyl chloride has been extensively studied for its potential applications in scientific research. One of the primary areas of research for this compound is in the field of organic synthesis. It has been used as a reagent in various organic reactions, including the synthesis of N-aryl pyridine derivatives and the preparation of pyridine-3-carboxylic acid.
属性
CAS 编号 |
156896-55-8 |
|---|---|
产品名称 |
2-(Chlorosulfanyl)pyridine-3-carbonyl chloride |
分子式 |
C6H3Cl2NOS |
分子量 |
208.06 g/mol |
IUPAC 名称 |
(3-carbonochloridoylpyridin-2-yl) thiohypochlorite |
InChI |
InChI=1S/C6H3Cl2NOS/c7-5(10)4-2-1-3-9-6(4)11-8/h1-3H |
InChI 键 |
FMZIABLPFJBZHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SCl)C(=O)Cl |
规范 SMILES |
C1=CC(=C(N=C1)SCl)C(=O)Cl |
同义词 |
3-Pyridinecarbonyl chloride, 2-(chlorothio)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




